molecular formula C31H53NO23 B602124 Acarbose Impurity E CAS No. 1220983-28-7

Acarbose Impurity E

Cat. No.: B602124
CAS No.: 1220983-28-7
M. Wt: 807.76
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Description

Chemical Identity and Pharmacological Context

This compound exhibits a complex molecular structure characterized by the molecular formula C31H53NO23 and a molecular weight of 807.76 grams per mole. The compound's systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose. This extensive nomenclature reflects the compound's intricate glycosidic structure, incorporating multiple sugar units linked through specific stereochemical configurations.

The European Pharmacopoeia and United States Pharmacopoeia recognize slight variations in the chemical naming conventions for this compound. According to European Pharmacopoeia standards, the compound maintains the nomenclature presented above, while United States Pharmacopoeia documentation refers to it as O-4,6-Dideoxy-4-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino}-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose. Additionally, the compound is known by the synonym 4-O-α-acarbosyl-D-fructopyranose, which provides insight into its structural relationship with both acarbose and fructose components.

The structural architecture of this compound distinguishes itself from the parent acarbose molecule through the presence of an additional sugar unit, resulting in a pentasaccharide structure compared to acarbose's tetrasaccharide configuration. This structural modification creates a molecule composed of five ring systems, which significantly influences its physical and chemical properties. The compound maintains the characteristic acarviosin moiety found in acarbose, consisting of an aglycon cyclitol bonded to an amino sugar, while incorporating the additional carbohydrate component that defines its impurity status.

Table 1: Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1220983-28-7
Molecular Formula C31H53NO23
Molecular Weight 807.76 g/mol
Physical State Solid powder
Development Status Under development
Synonyms 4-O-α-acarbosyl-D-fructopyranose; Acarbose United States Pharmacopoeia Impurity E

The pharmacological context of this compound derives from its structural similarity to acarbose, an established alpha-glucosidase inhibitor that functions by competitive inhibition of carbohydrate-hydrolyzing enzymes. While the parent compound acarbose demonstrates well-characterized inhibitory activity against maltase-glucoamylase, sucrase-isomaltase, and pancreatic alpha-amylase, the biological activity of Impurity E remains less extensively studied. Research suggests that pharmaceutical impurities related to acarbose may retain some degree of alpha-glucosidase inhibitory activity, potentially contributing to or modifying the overall therapeutic effects of acarbose formulations.

The compound's molecular structure incorporates multiple hydroxyl groups and glycosidic linkages that contribute to its hydrophilic nature and potential for hydrogen bonding interactions. These structural features influence its solubility characteristics, with the compound demonstrating high water solubility typical of complex carbohydrate structures. The presence of the amino group within the cyclohexene ring system provides additional sites for chemical interaction and contributes to the compound's overall stability profile under various environmental conditions.

Role in Acarbose Manufacturing and Quality Assurance

The formation of this compound occurs primarily during the biotechnological manufacturing process employed for acarbose production, which relies on fermentation using specific microorganisms from the Actinoplanes species. This fermentation-based production method represents the exclusive commercial approach for acarbose synthesis, with Actinoplanes utahensis serving as the primary microorganism utilized in industrial applications. The complex biochemical pathways involved in this fermentation process naturally generate various impurities, including Impurity E, as byproducts of the primary metabolic reactions leading to acarbose formation.

The fermentation process parameters significantly influence the formation and concentration of this compound within the final product. Critical factors include osmolality levels, nutrient availability, fermentation duration, and environmental conditions such as temperature and pH. Research has demonstrated that osmolality-shift fermentation strategies can be implemented to optimize acarbose yield while simultaneously minimizing impurity formation, including the reduction of Impurity E concentrations. These optimization approaches involve careful monitoring and adjustment of fermentation parameters to favor the desired metabolic pathways leading to acarbose production over alternative pathways that generate impurities.

Industrial production methods have evolved to incorporate advanced fermentation control strategies aimed at reducing impurity formation while maintaining or enhancing acarbose productivity. Studies have shown that the addition of specific compounds during fermentation, such as validamine, can significantly impact the ratio of acarbose to impurities. Under optimized conditions incorporating validamine addition, acarbose production increased from 3560 ± 128 mg/L to 4950 ± 156 mg/L, while concurrently reducing overall impurity formation. These improvements demonstrate the potential for process optimization to influence impurity profiles in biotechnological production systems.

Table 2: European Pharmacopoeia Impurity Limits for Acarbose

Impurity Maximum Allowed Percentage Correction Factor Reference
Impurity A 0.6% Not specified
Impurity B 0.5% 0.63
Impurity C 1.5% Not specified
Impurity D 1.0% 0.75
Impurity E 0.2% 1.25
Impurity F 0.3% 1.25
Impurity G 0.3% 1.25
Total Impurities 3.0% -

Quality assurance protocols for acarbose manufacturing incorporate stringent analytical testing procedures to monitor and control Impurity E levels within acceptable pharmacopoeial limits. The European Pharmacopoeia establishes specific acceptance criteria for this compound, limiting its concentration to not more than 0.2% of the total acarbose content. This stringent limit reflects the importance of maintaining product quality and ensuring consistent therapeutic efficacy of acarbose formulations. The analytical determination of Impurity E requires the application of correction factors during quantitative analysis, with a specified correction factor of 1.25 to account for differential detector response characteristics.

Analytical method development for Impurity E detection and quantification presents unique challenges due to the compound's weak chromophore properties, similar to those observed with acarbose itself. Traditional ultraviolet detection methods employed in pharmacopoeial testing utilize detection wavelengths of 210 nanometers, which provides adequate sensitivity for regulatory compliance but may not capture all impurity-related information. Alternative analytical approaches have been developed to address these limitations, including the implementation of charged aerosol detection systems that offer universal detection capabilities independent of chromophore strength.

Research into alternative analytical methodologies has led to the development of multiple chromatographic approaches for comprehensive impurity profiling. These include methods utilizing Amide-Hydrophilic Interaction Liquid Chromatography stationary phases and graphite-based column systems operated at elevated temperatures to address anomerization issues associated with acarbose and its impurities. The implementation of these alternative methods has enabled the identification of additional impurities not readily detected through conventional pharmacopoeial testing procedures, including compounds such as maltose and maltotriose that may contribute to the overall impurity profile.

Table 3: Analytical Method Performance Parameters for Impurity E Detection

Method Column Type Detection Method Limit of Quantification Reference
European Pharmacopoeia Aminopropyl-silyl Ultraviolet (210 nm) Not specified
Amide-Hydrophilic Interaction Liquid Chromatography Accucore 150 Amide Charged Aerosol Detection 0.20%
Graphite Column Hypercarb Charged Aerosol Detection 0.10%

Properties

IUPAC Name

(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53NO23/c1-8-15(32-10-2-9(3-33)16(40)20(44)17(10)41)19(43)23(47)29(50-8)54-27-13(6-36)52-31(25(49)22(27)46)55-28-14(7-37)51-30(24(48)21(28)45)53-26(12(39)5-35)18(42)11(38)4-34/h2,8,10,12-37,39-49H,3-7H2,1H3/t8-,10+,12-,13-,14-,15-,16-,17+,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPXIUXMJVDQJW-AXJUGWJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(=O)CO)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53NO23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220983-28-7
Record name Acarbose impurity E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220983287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-4,6-DIDEOXY-4-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)-2-CYCLOHEXEN-1-YL)AMINO)-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-D-FRUCTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59T36P3BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Fermentation Parameters Influencing Impurity Formation

The production of this compound is intrinsically linked to the metabolic activity of Actinoplanes under specific fermentation conditions:

ParameterOptimal RangeImpact on Impurity E Formation
Carbon Source Maltose (14 g/L)Higher maltose increases acarbose yield but elevates Impurity E through side reactions
Osmolality 600–800 mOsm/kgHyperosmotic stress reduces Impurity E by 62.9%
Validamine Addition 20 mg/LSuppresses Impurity E formation via competitive inhibition of transglycosidases
pH 6.8–7.2Alkaline conditions favor epimerization, increasing Impurity E

The addition of validamycin A (0.04–0.4 g/L) during early fermentation stages (0–6 hours) enhances acarbose titers to 6,606 mg/L while maintaining Impurity E below 212 mg/L.

Downstream Purification Strategies

Post-fermentation purification employs multi-step chromatographic methods to isolate this compound:

Cation-Exchange Chromatography

Strong acid cation-exchange resins (e.g., Finex CS10GC) achieve baseline separation of acarbose and its impurities:

  • Resin Saturation : Loading crude acarbose solution until resin saturation (25 cm³ resin bed) yields eluate fractions with >99% purity.

  • Elution Protocol :

    • Step 1 : Water wash removes 98% of acarbose (fractions E-10 to E-12).

    • Step 2 : 0.03–0.6 M NaCl elutes residual Impurity E.

    • Step 3 : 0.02–0.2 M NH₄OH recovers tightly bound impurities.

Anion-Exchange Complementary Purification

Combining anion exchangers with cation resins improves Impurity E recovery:

  • Dynamic Binding Capacity : 120 mg Impurity E/mL resin in methanol-water (70:30).

  • Eluent Efficiency : 0.1 M HCl in methanol achieves 95% impurity recovery vs. 78% in aqueous media.

Analytical Characterization

Advanced chromatographic methods quantify and validate Impurity E preparation:

HPLC-UV/CAD Methods

  • Column : Hypercarb graphite (150 × 4.6 mm, 3 µm).

  • Mobile Phase : Acetonitrile/water (75:25) with 5–10 mM ammonium acetate.

  • Detection : Charged aerosol detection (CAD) achieves LOD of 0.10% for Impurity E.

Table 1: Impurity E Quantification in Batch Fermentation

Validamine (mg/L)Acarbose Titer (mg/L)Impurity E (mg/L)Purity Ratio (Acarbose:E)
03,560 ± 128289 ± 2412.3:1
204,950 ± 156107 ± 2946.3:1

Structural Modification Pathways

Impurity E forms via two enzymatic mechanisms during fermentation:

Transglycosylation Side Reactions

AcbS pseudoglycosyltransferase erroneously catalyzes α-1,1 linkages instead of α-1,4 bonds, generating Impurity E’s core structure.

Epimerization at C2/C3

The cyclitol dehydrogenase AcbL induces stereochemical inversion in the valienol moiety, creating a diastereomeric impurity.

Industrial-Scale Optimization

Fed-batch fermentation coupled with real-time monitoring reduces Impurity E:

  • Feed Composition : 6 g/L glucose + 14 g/L maltose + 9 g/L soybean flour.

  • Yield Enhancement : 85.6% increase in acarbose titer with simultaneous 62.9% Impurity E reduction.

Regulatory Considerations

The European Pharmacopoeia mandates Impurity E levels <0.2% in final drug products. Current purification cascades achieve this via:

  • Primary Capture : Cation exchange (95% purity).

  • Polishing : Anion exchange in methanol-HCl (99.2% purity) .

Chemical Reactions Analysis

Types of Reactions: Acarbose Impurity E can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Impurity E.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Formation of Acarbose Impurity E

This compound is one of several impurities that can arise during the fermentation process of producing acarbose from Actinoplanes species. Understanding its formation is crucial for optimizing production methods and ensuring high-quality pharmaceutical products. The biosynthetic pathway of acarbose has been elucidated, revealing specific enzymes and conditions that influence impurity formation, including the role of phosphatases in dephosphorylation processes .

Key Characteristics

  • Chemical Structure : The exact structure of this compound remains less defined compared to acarbose itself but is known to be a byproduct of the fermentation process.
  • Concentration Levels : During acarbose production, impurity levels can reach significant concentrations, necessitating effective purification strategies to comply with regulatory standards .

Quality Control

This compound poses challenges for quality assurance in pharmaceutical formulations. High-performance liquid chromatography (HPLC) techniques have been developed to detect and quantify this impurity effectively. These methods ensure that impurity levels remain within acceptable limits set by regulatory bodies like the FDA .

Formulation Optimization

The presence of impurities can affect the pharmacokinetics and pharmacodynamics of acarbose. Research indicates that managing impurity levels can enhance the therapeutic efficacy of acarbose while minimizing side effects associated with its use . For instance, studies have shown that reducing impurity concentrations can improve patient outcomes by decreasing gastrointestinal side effects .

Regulatory Compliance

Pharmaceutical companies must adhere to stringent regulations regarding impurity levels in drug products. The FDA mandates that impurities like this compound must not exceed specified thresholds to ensure patient safety . This has led to the development of advanced purification techniques aimed at minimizing impurity content.

Efficacy in Diabetes Management

Clinical studies have demonstrated that acarbose, despite its impurities, effectively lowers postprandial blood glucose levels. However, the presence of impurities can potentially alter its efficacy or lead to adverse reactions such as gastrointestinal discomfort . Monitoring impurity levels is essential for maintaining therapeutic effectiveness.

Impact on Patient Safety

The safety profile of acarbose is influenced by its impurities. While systemic absorption of acarbose is minimal (<2%), impurities may still contribute to adverse reactions in sensitive populations . Continuous research into the effects of this compound on patient health is vital for improving treatment protocols.

Case Study 1: Production Optimization

In a study focusing on enhancing acarbose production, researchers identified strategies that effectively reduced this compound levels through controlled fermentation conditions and specific enzyme additions . This led to a significant improvement in yield and purity.

Case Study 2: Clinical Outcomes Analysis

A clinical trial assessing the long-term effects of acarbose on patients with type 2 diabetes revealed that patients receiving formulations with lower impurity levels experienced fewer gastrointestinal side effects and better glycemic control compared to those receiving higher impurity formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Impurities

Acarbose impurities are categorized based on modifications to the acarviosyl core.

Parameter Acarbose Impurity C Hypothesized Impurity E (based on evidence)
Glycosidic Linkage α-1,4 linkage in maltose α-1,1 linkage (trehalose) Likely altered linkage (e.g., α-1,6 or β-linkage)
Formation Pathway Primary product Derived from acarbose via glucosyltransferase activity Post-fermentation enzymatic modification
Regulatory Limit N/A <1.5% (USFDA) Similar strict thresholds (<1.5%)
Purification Challenge High purity achievable Difficult due to structural resemblance Comparable separation complexity

Key Findings :

  • Impurity C is produced in excess during fermentation (up to 600 mg/L) and shares 90% structural similarity with acarbose, complicating chromatographic separation .
  • Validamine, a glucosyltransferase inhibitor, reduces Impurity C formation by 62.9% while enhancing acarbose yield (28.1% increase) in A. utahensis cultures .

Comparison with Pharmacologically Similar Compounds

Acarbose and its impurities are compared to other α-glucosidase/α-amylase inhibitors in terms of efficacy, binding modes, and structural features:

Table 1: Inhibitory Activity (IC₅₀) and Binding Affinity
Compound Target Enzyme IC₅₀ (µM) Binding Energy (kcal/mol) Inhibition Type
Acarbose α-Amylase/α-Glucosidase 179.9–584.79 -8.3 to -19.4 Competitive
Impurity C Not reported N/A N/A Likely non-competitive
Apigenin-7-O-rhamnoglucoside α-Amylase N/A -20.58 Competitive (similar to acarbose)
Murrayazolinine α-Glucosidase N/A -9.4 Competitive
Compound 1 (Lysiphyllum) α-Amylase 7.37 N/A Competitive

Structural Insights :

  • Acarbose binds to catalytic domains of α-amylase/glucosidase via hydrogen bonds (e.g., Glu 200, Glu 207) .
  • Natural compounds (e.g., apigenin derivatives) exhibit stronger binding than acarbose, with lower IC₅₀ values (e.g., 11.6 µM for Compound 1 vs. 179.9 µM for acarbose) .
  • Synthetic tricyclic compounds (e.g., 6h) surpass acarbose in potency (IC₅₀: 173.83 µM vs. 304.21 µM) .

Mechanistic and Industrial Implications

  • Fermentation Optimization : Validamine addition reduces impurity yields by inhibiting glucosyltransferase, which modifies acarbose’s glycosidic linkages .
  • Molecular Docking : Impurities and analogs compete with acarbose for enzyme active sites but may lack therapeutic efficacy due to altered binding poses .
  • Regulatory Compliance : Multi-step chromatography (cation/anion exchangers) is required to achieve impurity levels <1.5%, increasing production costs .

Biological Activity

Acarbose, an alpha-glucosidase inhibitor derived from the bacterium Actinoplanes utahensis, is primarily used to manage postprandial blood glucose levels in patients with type 2 diabetes. While the main compound has been extensively studied, its impurities, particularly Acarbose Impurity E, warrant investigation due to their potential biological activity and implications in drug efficacy and safety.

Acarbose functions by inhibiting enzymes such as maltase-glucoamylase, sucrase-isomaltase, and pancreatic alpha-amylase, which are crucial for carbohydrate digestion in the intestines. By delaying the breakdown of complex carbohydrates into simple sugars, acarbose effectively reduces glucose absorption and stabilizes blood sugar levels post-meal . The compound's low oral bioavailability (1-2%) ensures that most of its action occurs locally within the gastrointestinal tract .

This compound: Characterization and Identification

This compound is one of several impurities associated with acarbose, which can arise during its biosynthesis or synthesis processes. The identification of such impurities is critical for ensuring drug quality and efficacy. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to analyze these impurities, including this compound .

Table 1: Summary of Acarbose Impurities

Impurity NameSourcePotential Biological Activity
Acarbose Impurity ASynthesis processUnknown
Acarbose Impurity BSynthesis processUnknown
This compound Biosynthetic pathwayPotential alpha-glucosidase inhibition

Inhibition Studies

Research has indicated that impurities in acarbose formulations can exhibit varying degrees of biological activity. For instance, studies have shown that certain acarbose impurities can also inhibit alpha-glucosidase activity, albeit potentially at different efficacies compared to the parent compound. The biological activity of this compound specifically has not been extensively characterized; however, it is hypothesized that it may retain some inhibitory effects on carbohydrate-hydrolyzing enzymes.

In a study comparing the effects of acarbose and its impurities on alpha-glucosidase activity, it was found that combinations of acarbose with other compounds (e.g., fucoidan) led to synergistic effects in enzyme inhibition . This suggests that impurities like this compound could play a role in enhancing or modifying the overall therapeutic effect of acarbose.

Case Studies

  • Case Study on Diabetic Patients : In a clinical setting, patients receiving acarbose experienced significant reductions in postprandial blood glucose levels. The presence of impurities was monitored to ensure they did not adversely affect glycemic control. Although specific data on this compound was not isolated in this study, the overall efficacy of acarbose was maintained .
  • Animal Model Studies : Experimental studies involving animal models demonstrated that acarbose could reduce blood glucose levels effectively. The role of impurities was assessed by comparing formulations with varying impurity profiles. Results indicated no significant adverse effects attributed to the presence of impurities, suggesting a tolerable safety profile .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Acarbose Impurity E in drug substance batches?

  • Methodological Answer : The European Pharmacopoeia (Ph. Eur.) monograph 2089 specifies HPLC-UV for impurity profiling. However, due to the lack of chromophores in some impurities, Charged Aerosol Detection (CAD) coupled with HILIC columns (e.g., Accucore™ 150 Amide HILIC or Hypercarb™ graphite columns) is recommended for broader impurity coverage. Validation parameters should include specificity, linearity (0.1–1.0% range), and solution stability . Structural confirmation requires LC-MS/MS and NMR for molecular weight and fragmentation patterns .

Q. How is this compound structurally distinguished from the parent compound?

  • Methodological Answer : Impurity E is identified as a pentasaccharide differing from acarbose in sugar subunit composition. LC-NMR and HRMS analyses reveal distinct fragmentation patterns and chemical shifts, particularly in the cyclohexenyl and glycosidic linkage regions. Offline 2D-NMR (e.g., COSY, HSQC) is critical for atom-level assignment .

Q. What are the common sources of this compound during synthesis or fermentation?

  • Methodological Answer : Impurity E arises from incomplete enzymatic reactions during fermentation with Actinoplanes utahensis. The addition of validamine (20 mg/L) reduces its formation by 63% while increasing acarbose yield by 39% in batch fermentation. Fed-batch strategies further optimize this balance .

Advanced Research Questions

Q. How can researchers resolve conflicting impurity profiles when transitioning from UV to CAD detection?

  • Methodological Answer : Discrepancies arise due to CAD’s universal detection of non-chromophoric impurities. Cross-validate methods using spiked impurity standards and orthogonal techniques (e.g., LC-MS). For example, Hypercarb™ column methods with CAD detect 12 additional impurities compared to UV, requiring re-evaluation of pharmacopeial limits .

Q. What strategies improve the stability of this compound in solution during analytical method validation?

  • Methodological Answer : Stability studies indicate Impurity E degrades in acidic (pH < 3) or basic (pH > 9) conditions. Use neutral phosphate buffer (pH 6.8–7.2) for sample preparation and store solutions at 4°C for ≤24 hours. Degradation products should be monitored via forced degradation studies .

Q. How can fermentation process parameters be optimized to minimize Impurity E without compromising acarbose yield?

  • Methodological Answer : Validamine supplementation redirects metabolic flux toward acarbose biosynthesis. In fed-batch fermentation, feeding glucose (6 g/L), maltose (14 g/L), and soybean flour (9 g/L) at 72 h and 96 h reduces Impurity E by 27% while increasing acarbose titer to 6,606 mg/L (85.6% improvement vs. control) .

Q. What are the critical considerations for developing a stability-indicating method for Impurity E?

  • Methodological Answer : Ensure method specificity by spiking Impurity E into stressed samples (heat, light, pH extremes). Use a gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate degradation products. Validate robustness across column batches and instruments .

Data Analysis and Reporting

Q. How should researchers handle batch-to-batch variability in Impurity E levels?

  • Methodological Answer : Apply statistical process control (SPC) charts to monitor impurity trends. For outliers (>3σ deviation), investigate raw material variability (e.g., maltose purity) or fermentation temperature fluctuations. Report impurity data with RSD ≤5% for intra-batch precision .

Q. What metadata is essential for reproducible impurity profiling studies?

  • Methodological Answer : Document (1) HPLC column lot number, (2) mobile phase pH and buffer composition, (3) CAD evaporation temperature, and (4) sample storage conditions. Publicly share raw chromatograms and NMR spectra via FAIR-compliant repositories .

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